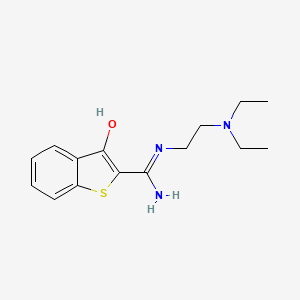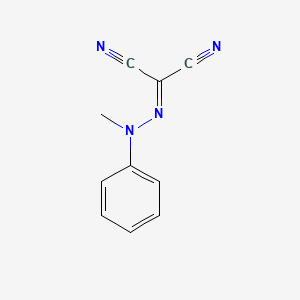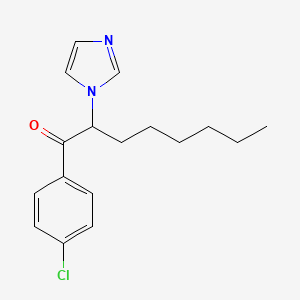
1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)octan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)octan-1-one is a synthetic organic compound that features a chlorophenyl group, an imidazole ring, and an octanone backbone. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)octan-1-one typically involves the following steps:
Formation of the Chlorophenyl Intermediate: This can be achieved by reacting 4-chlorobenzaldehyde with a suitable reagent to form the corresponding alcohol or halide.
Imidazole Ring Introduction: The imidazole ring can be introduced through a nucleophilic substitution reaction, where the chlorophenyl intermediate reacts with imidazole under basic conditions.
Octanone Backbone Formation: The final step involves the formation of the octanone backbone, which can be achieved through a series of carbon-carbon bond-forming reactions, such as aldol condensation or Grignard reactions.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)octan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)octan-1-one involves its interaction with specific molecular targets. The imidazole ring may interact with enzymes or receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)hexan-1-one
- 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)butan-1-one
- 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)propan-1-one
Uniqueness
1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)octan-1-one is unique due to its specific octanone backbone, which may confer distinct physical and chemical properties compared to shorter-chain analogs
特性
CAS番号 |
52385-17-8 |
|---|---|
分子式 |
C17H21ClN2O |
分子量 |
304.8 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-2-imidazol-1-yloctan-1-one |
InChI |
InChI=1S/C17H21ClN2O/c1-2-3-4-5-6-16(20-12-11-19-13-20)17(21)14-7-9-15(18)10-8-14/h7-13,16H,2-6H2,1H3 |
InChIキー |
XGOMGZPXPGGYJB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(C(=O)C1=CC=C(C=C1)Cl)N2C=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate](/img/structure/B14651261.png)
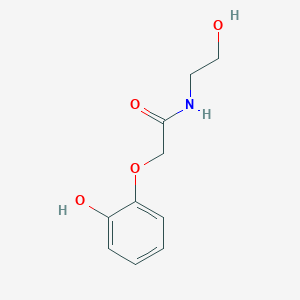
![1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}piperidine](/img/structure/B14651273.png)
![{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-ethoxypropoxy)oxophosphanium](/img/structure/B14651285.png)
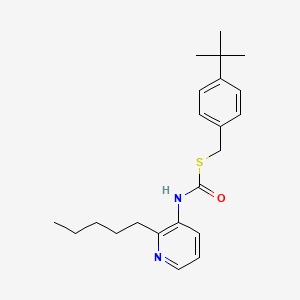
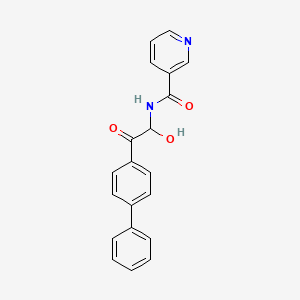

![Benzene, [[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]methyl]-](/img/structure/B14651308.png)
![5-[(E)-(4-Methylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14651314.png)
